molecular formula C15H11BrF2N2OS B1437029 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide CAS No. 1209726-22-6

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Cat. No. B1437029
M. Wt: 385.2 g/mol
InChI Key: JBPFRDFOHQMKAY-UHFFFAOYSA-N
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Description

“2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide” is a chemical compound with the CAS Number: 1209726-22-6 . Its molecular weight is 385.23 .

Physical and Chemical Properties

The boiling point of this compound is greater than 240°C . It is stored at ambient temperature .

Scientific Research Applications

Chemical Properties and Synthesis

Benzofused thiazole derivatives, similar in structure to 2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide, have been synthesized and evaluated for various applications, including antioxidant and anti-inflammatory agents. The synthesis involves a cyclocondensation reaction of carboxylic acid with 2-aminothiophenol in POCl3. These compounds exhibit potential in vitro anti-inflammatory and antioxidant activities, with distinct activity observed in specific derivatives (3c, 3d, and 3e). Molecular docking studies further support their potential therapeutic applications (Raut et al., 2020).

Biological and Pharmacological Significance

Thiazole and benzothiazole derivatives are known for their broad spectrum of biological activities. The coupling of (thio)urea and benzothiazole results in compounds with enhanced physicochemical and biological properties, important in medicinal chemistry. Examples include Frentizole (a UBT derivative) used for treating rheumatoid arthritis and systemic lupus erythematosus, and Bentaluron and Bethabenthiazuron, which are commercial fungicides. This review emphasizes the chemical aspects and pharmacological activities of these compounds, covering synthetic methodologies and highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).

Chemical Transformations and Biological Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These derivatives display a range of biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative effects. The study of these compounds over the past three decades has shown their prevalence in both natural molecules and synthetic drugs, demonstrating their significant role in pharmaceuticals (Abdurakhmanova et al., 2018).

Optoelectronic Materials

The incorporation of thiazole derivatives into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds, especially when polyhalogenated, serve as major starting materials for polysubstituted fluorescent quinazolines. They exhibit electroluminescent properties and are used in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Their diverse applications highlight their potential in the field of material science (Lipunova et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

2-[2-(2,6-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS.BrH/c16-10-5-3-6-11(17)14(10)19-15-18-12(8-21-15)9-4-1-2-7-13(9)20;/h1-8,20H,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPFRDFOHQMKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC=C3F)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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